1,3-Divinyltetraethoxydisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Divinyltetraethoxydisiloxane is an organosilicon compound with the molecular formula C10H22O4Si2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of vinyl groups attached to silicon atoms, which makes it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Divinyltetraethoxydisiloxane can be synthesized through the hydrosilylation reaction of vinyl-containing silanes with tetraethoxysilane. The reaction typically involves the use of a platinum catalyst, such as Karstedt’s catalyst, under controlled temperature and pressure conditions. The reaction proceeds as follows: [ \text{CH}_2=\text{CH}-\text{Si}(\text{OEt})_3 + \text{H}-\text{Si}(\text{OEt})_3 \xrightarrow{\text{Pt catalyst}} \text{CH}_2=\text{CH}-\text{Si}(\text{OEt})_2-\text{Si}(\text{OEt})_2-\text{CH}=\text{CH}_2 ]
Industrial Production Methods
Industrial production of this compound involves large-scale hydrosilylation processes using continuous flow reactors. The use of high-purity starting materials and efficient catalysts ensures high yields and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,3-Divinyltetraethoxydisiloxane undergoes various types of chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to carbon-carbon double bonds.
Cross-coupling reactions: Formation of carbon-carbon bonds using palladium or nickel catalysts.
Polymerization: Formation of polymers through the reaction of vinyl groups with other monomers.
Common Reagents and Conditions
Hydrosilylation: Platinum catalysts, such as Karstedt’s catalyst, are commonly used. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Cross-coupling reactions: Palladium or nickel catalysts, along with ligands such as triphenylphosphine, are used. The reaction conditions vary depending on the specific coupling partners.
Polymerization: Radical initiators or transition metal catalysts are used to initiate the polymerization process.
Major Products Formed
Hydrosilylation: The major product is the addition product where the silicon-hydrogen bond has added across the carbon-carbon double bond.
Cross-coupling reactions: The major products are the coupled products where new carbon-carbon bonds have been formed.
Polymerization: The major products are polymers with varying molecular weights and properties, depending on the monomers used.
Scientific Research Applications
1,3-Divinyltetraethoxydisiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation and cross-coupling reactions.
Biology: Employed in the synthesis of biocompatible materials and as a cross-linking agent in the preparation of hydrogels.
Medicine: Utilized in the development of drug delivery systems and as a component in medical devices.
Industry: Used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,3-divinyltetraethoxydisiloxane in hydrosilylation reactions involves the activation of the silicon-hydrogen bond by the platinum catalyst. The activated silicon-hydrogen bond then adds across the carbon-carbon double bond, forming the addition product. In cross-coupling reactions, the compound acts as a vinyl donor, participating in the formation of new carbon-carbon bonds through the catalytic cycle of the palladium or nickel catalyst.
Comparison with Similar Compounds
1,3-Divinyltetraethoxydisiloxane can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound has methyl groups instead of ethoxy groups attached to the silicon atoms. It is also used in hydrosilylation and cross-coupling reactions but has different reactivity and properties due to the presence of methyl groups.
1,3-Divinyltetramethyldisiloxane: Similar to 1,1,3,3-tetramethyl-1,3-divinyldisiloxane, this compound has methyl groups instead of ethoxy groups. It is used in similar applications but has different solubility and reactivity properties.
The uniqueness of this compound lies in its ethoxy groups, which provide different solubility and reactivity characteristics compared to its methyl-substituted counterparts. This makes it a valuable reagent in specific applications where these properties are advantageous.
Properties
IUPAC Name |
ethenyl-[ethenyl(diethoxy)silyl]oxy-diethoxysilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O5Si2/c1-7-13-18(11-5,14-8-2)17-19(12-6,15-9-3)16-10-4/h11-12H,5-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAYYDBNSRGYGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C=C)(OCC)O[Si](C=C)(OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O5Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374458 |
Source
|
Record name | 1,3-DIVINYLTETRAETHOXYDISILOXANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3682-26-6 |
Source
|
Record name | 1,3-DIVINYLTETRAETHOXYDISILOXANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of 1,3-Divinyltetraethoxydisiloxane in silsesquioxane cage synthesis?
A1: this compound serves as a building block in the synthesis of silsesquioxane cages, specifically T8, T10, and T12 cages [, ]. These cages are composed of silicon and oxygen atoms arranged in polyhedral structures. The vinyl groups present in this compound can participate in hydrolysis and condensation reactions, leading to the formation of siloxane (Si-O-Si) bonds, which are crucial for building the cage structure.
Q2: How does the use of this compound compare to other methods for silsesquioxane cage synthesis?
A2: The research highlights that using this compound, alongside tetra n-butylammonium fluoride (TBAF) as a catalyst, results in improved reaction yields compared to previously reported methods for synthesizing T8, T10, and T12 silsesquioxane cages [, ]. This suggests that this method may offer a more efficient route for producing these specific cage structures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.